DS-9300

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

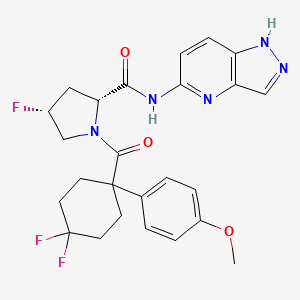

C25H26F3N5O3 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H26F3N5O3/c1-36-17-4-2-15(3-5-17)24(8-10-25(27,28)11-9-24)23(35)33-14-16(26)12-20(33)22(34)31-21-7-6-18-19(30-21)13-29-32-18/h2-7,13,16,20H,8-12,14H2,1H3,(H,29,32)(H,30,31,34)/t16-,20-/m1/s1 |

InChI Key |

UCKDTCZSOLMOMQ-OXQOHEQNSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

DS-9300: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Selective Inhibition of EP300/CBP Histone Acetyltransferases

DS-9300 is a potent and selective, orally active small molecule inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CBP).[1][2][3] These two proteins are highly homologous and act as transcriptional co-activators, playing a crucial role in the regulation of gene expression through the acetylation of histone and non-histone proteins. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on these proteins, EP300 and CBP modulate chromatin structure and facilitate the recruitment of transcription factors, thereby activating gene transcription.

The aberrant activity of EP300 and CBP has been implicated in the pathogenesis of various cancers, including prostate cancer. This compound exerts its anti-cancer effects by directly binding to the HAT domain of EP300 and CBP, thereby inhibiting their enzymatic activity. This leads to a reduction in histone acetylation, most notably at histone H3 lysine 27 (H3K27Ac), a key epigenetic mark associated with active enhancers and gene transcription.[2] The inhibition of EP300/CBP HAT activity by this compound results in the downregulation of oncogenic gene expression programs, leading to decreased cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| EP300 | Enzymatic Assay | 28 | [1] |

| CBP | Enzymatic Assay | 22 | [1] |

| H3K27Ac | Cellular Assay | 50 | [1] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor Status | GI50 (nM) | Reference |

| VCaP | Positive | 0.6 | [1] |

| 22Rv1 | Positive | 6.5 | [1] |

| LNCaP | Positive | 3.4 | [1] |

| PC3 | Negative | 287 | [1] |

Table 3: In Vivo Antitumor Efficacy of this compound in a Castrated VCaP Xenograft Model

| Dose (mg/kg, once daily) | Tumor Growth Inhibition (%) | Reference |

| 0.3 | 39 | |

| 1 | 74 | |

| 3 | 109 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Prostate Cancer Cells

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow: In Vitro EP300/CBP HAT Inhibition Assay

References

The Core Target of DS-9300: A Technical Guide to a Novel EP300/CBP Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-9300 is a highly potent, selective, and orally bioavailable small molecule inhibitor targeting the histone acetyltransferase (HAT) domains of the homologous proteins EP300 (E1A binding protein p300) and CBP (CREB-binding protein).[1][2][3] Developed through a structure-based drug design approach, this compound demonstrates low-nanomolar inhibitory potency against EP300/CBP and effectively suppresses histone H3 lysine 27 acetylation (H3K27ac) in cellular contexts.[1][2] This targeted inhibition of EP300/CBP's catalytic activity disrupts key transcriptional programs, including the androgen receptor (AR) signaling pathway, leading to potent anti-proliferative effects in AR-positive prostate cancer models.[3] Preclinical data highlights the promise of this compound as a therapeutic agent for castration-resistant prostate cancer (CRPC).[1][3][4]

Primary Molecular Target: EP300/CBP Histone Acetyltransferases

The principal molecular targets of this compound are the closely related transcriptional co-activators, EP300 and CBP.[1][4] These proteins are lysine acetyltransferases that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone and non-histone proteins.[3] The HAT domain of EP300/CBP is the specific binding site for this compound, leading to the inhibition of its catalytic function.

Biochemical and Cellular Potency

This compound exhibits potent and selective inhibition of EP300 and CBP, as demonstrated by in vitro enzymatic and cellular assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | EP300 (HAT activity) | 28 nM | [4] |

| IC50 | CBP (HAT activity) | 22 nM | [1][4] |

| IC50 | Cellular H3K27ac | 54 nM | |

| GI50 | VCaP (AR-positive prostate cancer) | 0.6 nM | [5] |

| GI50 | 22Rv1 (AR-positive prostate cancer) | 6.5 nM | [5] |

| GI50 | LNCaP (AR-positive prostate cancer) | 3.4 nM | [5] |

| GI50 | PC3 (AR-negative prostate cancer) | 287.2 nM | [5] |

Selectivity Profile

This compound displays high selectivity for the EP300/CBP HATs over other histone acetyltransferases.

| HAT Family Member | IC50 | Reference |

| TIP60 | > 50 µM | [3] |

| MYST2 | > 50 µM | [3] |

| MYST4 | > 50 µM | [3] |

| PCAF | > 50 µM | [3] |

| GCN5 | > 50 µM | [3] |

Mechanism of Action and Signaling Pathway

EP300 and CBP are crucial co-activators for a multitude of transcription factors, including the androgen receptor (AR), which is a key driver of prostate cancer progression.[6][7] By acetylating histone tails (e.g., at H3K27), EP300/CBP promotes a more open chromatin structure, facilitating the binding of transcription factors and the recruitment of the transcriptional machinery to gene promoters and enhancers. This leads to the expression of genes involved in cell proliferation, survival, and differentiation.[3]

This compound, by inhibiting the HAT activity of EP300/CBP, prevents H3K27 acetylation. This results in a more condensed chromatin state at AR-regulated gene loci, leading to the downregulation of AR target genes, such as Prostate-Specific Antigen (PSA).[3] The subsequent suppression of the AR signaling pathway is a primary contributor to the anti-tumor effects of this compound in AR-positive prostate cancer.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of this compound, based on standard methodologies in the field. For exact details, refer to the supporting information of the primary publication by Kanada et al.

In Vitro EP300/CBP HAT Inhibition Assay (TR-FRET)

This assay quantifies the ability of this compound to inhibit the acetyltransferase activity of EP300 and CBP.

-

Reagents: Recombinant human EP300 or CBP, biotinylated histone H3 peptide substrate, acetyl-CoA, TR-FRET detection reagents (e.g., europium-labeled anti-H3K27ac antibody and streptavidin-allophycocyanin).

-

Procedure: a. Dispense this compound at various concentrations into a 384-well assay plate. b. Add the HAT enzyme (EP300 or CBP) and the histone H3 peptide substrate. c. Initiate the reaction by adding acetyl-CoA. d. Incubate at room temperature to allow for histone acetylation. e. Stop the reaction and add the TR-FRET detection reagents. f. Incubate to allow for antibody binding. g. Measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3K27 Acetylation Assay (Western Blot)

This assay measures the effect of this compound on the levels of H3K27 acetylation within cancer cells.

-

Cell Culture: Culture VCaP cells in appropriate media.

-

Treatment: Treat cells with increasing concentrations of this compound for a specified period (e.g., 24 hours).

-

Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Western Blot: a. Separate the histone proteins by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against H3K27ac and total histone H3 (as a loading control). d. Incubate with appropriate secondary antibodies. e. Detect the signal using a chemiluminescence-based method.

-

Data Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.

In Vivo Tumor Growth Inhibition Study

This experiment evaluates the anti-tumor efficacy of this compound in a mouse model of prostate cancer.

-

Animal Model: Use male immunodeficient mice (e.g., SCID).

-

Tumor Implantation: Subcutaneously implant VCaP cells mixed with Matrigel into the flanks of the mice.

-

Castration: Once tumors reach a specified volume, perform surgical castration to create a model of castration-resistant disease.

-

Treatment: Randomize the mice into vehicle and treatment groups. Administer this compound orally, once daily, at various dose levels (e.g., 0.3, 1, and 3 mg/kg).[3]

-

Monitoring: Measure tumor volumes and body weights regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, collect tumors and plasma for further analysis (e.g., biomarker analysis like PSA levels).

-

Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Structure-Based Design

The discovery of this compound was facilitated by a structure-based drug design strategy.[1][2] This approach utilized the X-ray co-crystal structures of the EP300 HAT domain in complex with initial lead compounds.[2][8] By analyzing the binding interactions within the active site, researchers were able to rationally design modifications to the inhibitor scaffold, leading to the identification of this compound with its optimized potency and pharmacokinetic properties.

Conclusion

This compound is a novel, potent, and selective inhibitor of the EP300/CBP histone acetyltransferases. Its mechanism of action, centered on the disruption of AR signaling through the inhibition of histone acetylation, provides a strong rationale for its development as a therapeutic for castration-resistant prostate cancer. The comprehensive preclinical data, including potent in vitro activity and significant in vivo tumor growth inhibition, underscore the potential of this compound as a promising clinical candidate. Further investigation into the broader applications of EP300/CBP inhibition in other malignancies is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

The Discovery of DS-9300: A Technical Overview of a Novel EP300/CBP HAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-9300 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CREB-binding protein (CBP). These enzymes are critical regulators of gene transcription, and their dysregulation is implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC). This document provides an in-depth technical guide on the discovery and preclinical characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Introduction

Histone acetyltransferases (HATs) are pivotal enzymes in epigenetic regulation, catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, facilitating gene transcription. The paralogous proteins, EP300 and CBP, function as transcriptional co-activators for a multitude of signaling pathways, including the androgen receptor (AR) pathway, which is a key driver of prostate cancer.[1] In advanced prostate cancer, particularly in the castration-resistant state, the AR signaling axis often remains active, making its regulators attractive therapeutic targets.[1]

The development of this compound stemmed from a structure-based drug design approach aimed at identifying potent and selective inhibitors of the EP300/CBP HAT domain.[2][3] This effort led to the discovery of this compound, a compound with low-nanomolar inhibitory potency and promising anti-tumor activity in preclinical models of CRPC.[2][3]

Quantitative Data Summary

The preclinical data for this compound demonstrates its potency, selectivity, and anti-proliferative effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 / GI50 (nM) |

| Enzymatic Activity | |

| EP300 | 28 |

| CBP | 22 |

| Cellular H3K27 Acetylation | 54 |

| HAT Family Selectivity | |

| TIP60 | >50,000 |

| MYST2 | >50,000 |

| MYST4 | >50,000 |

| PCAF | >50,000 |

| GCN5 | >50,000 |

| Prostate Cancer Cell Line Growth Inhibition | |

| VCaP (AR-positive) | 0.6 |

| 22Rv1 (AR-positive) | 6.5 |

| LNCaP (AR-positive) | 3.4 |

| PC3 (AR-negative) | 287.2 |

Data sourced from multiple references.[4][5][6]

Table 2: In Vivo Efficacy of this compound in a Castrated VCaP Xenograft Mouse Model

| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (%) |

| 0.3 mg/kg | 39 |

| 1 mg/kg | 74 |

| 3 mg/kg | 109 |

Data sourced from multiple references.[4][5]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the HAT activity of EP300 and CBP. In prostate cancer, EP300/CBP act as crucial co-activators for the androgen receptor (AR). By acetylating histones at gene promoter and enhancer regions, they facilitate the transcription of AR target genes that drive cell proliferation and survival. This compound disrupts this process, leading to a downstream reduction in the expression of key proteins like Prostate-Specific Antigen (PSA).[4]

Experimental Protocols

The following are representative protocols for the key experiments conducted in the discovery and characterization of this compound, based on standard methodologies.

In Vitro HAT Activity Assay

This assay quantifies the enzymatic activity of EP300/CBP and the inhibitory effect of this compound.

Methodology:

-

Reagent Preparation: Recombinant human EP300 or CBP enzyme, a histone H3 peptide substrate, and acetyl-CoA are prepared in a suitable assay buffer. A serial dilution of this compound is prepared to determine a dose-response curve.

-

Reaction Incubation: The enzyme, substrate, and varying concentrations of this compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of acetyl-CoA. The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Detection: The level of histone acetylation is quantified. This can be achieved through various methods, such as an ELISA-based approach using an antibody specific for acetylated lysine residues or a fluorescence-based assay that detects the co-product, Coenzyme A.

-

Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the growth of prostate cancer cell lines.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., VCaP, 22Rv1, LNCaP, PC3) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: The plates are incubated for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The absorbance or luminescence is read using a plate reader. The growth inhibition (GI50) value is calculated by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Castrated VCaP Xenograft Model

This animal model evaluates the anti-tumor efficacy of this compound in a setting that mimics castration-resistant prostate cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound: a Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor [jstage.jst.go.jp]

- 6. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]

The Architecture of Discovery: A Technical Guide to the Structure-Based Design of DS-9300

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the structure-based design, mechanism of action, and preclinical evaluation of DS-9300, a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. The development of this compound serves as a compelling case study in modern drug discovery, leveraging detailed structural biology to achieve high potency and selectivity. This document provides a granular look at the experimental methodologies and quantitative data that underpinned its discovery and preclinical validation.

Introduction: Targeting the Epigenome in Cancer

Histone acetylation is a critical post-translational modification that regulates gene expression, and its dysregulation is a hallmark of various cancers.[1][2][3] The homologous histone acetyltransferases EP300 (also known as p300) and CREB-binding protein (CBP) are key transcriptional co-activators that play a crucial role in the acetylation of histone H3 at lysine 27 (H3K27ac), a mark associated with active enhancers and gene transcription.[1][2] In malignancies such as castration-resistant prostate cancer (CRPC), the activity of EP300/CBP is linked to oncogenic signaling pathways, making them attractive therapeutic targets.[4][5][6][7] this compound was developed as a highly potent and selective inhibitor of the HAT activity of EP300/CBP.[1][2][3]

The Structure-Based Design Journey of this compound

The discovery of this compound was anchored in a structure-based drug design (SBDD) strategy. This approach utilized the co-crystal structures of the EP300 HAT domain in complex with initial hit compounds to guide the iterative process of inhibitor optimization.[1][2][3] This powerful methodology allows for the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic properties by visualizing and understanding the molecular interactions between the inhibitor and its target protein at an atomic level.

Below is a logical workflow representing the structure-based design and optimization process that led to the identification of this compound.

Mechanism of Action: Inhibition of EP300/CBP Signaling

This compound exerts its anti-tumor effects by directly inhibiting the catalytic HAT activity of EP300 and CBP. This inhibition prevents the transfer of acetyl groups to histone tails, specifically reducing H3K27 acetylation. The reduction in this key epigenetic mark leads to the decommissioning of active enhancers and promoters of oncogenes, resulting in the downregulation of their expression and subsequent inhibition of tumor cell growth and proliferation.

The following diagram illustrates the signaling pathway impacted by this compound.

Quantitative Preclinical Data

The preclinical development of this compound generated a wealth of quantitative data demonstrating its potency, selectivity, and in vivo efficacy. This data is summarized in the tables below for clarity and ease of comparison.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line | IC50 / GI50 (nM) |

| Enzymatic Inhibition | ||

| EP300 HAT | - | 28[8] |

| CBP HAT | - | 22 |

| Cellular H3K27ac Inhibition | ||

| H3K27ac | VCaP | 50 |

| Anti-proliferative Activity | ||

| Growth Inhibition | VCaP (AR-positive) | 0.6[8] |

| 22Rv1 (AR-positive) | 6.5[8] | |

| LNCaP (AR-positive) | 3.4[8] | |

| PC3 (AR-negative) | 287.2[8] |

Table 2: In Vivo Efficacy of this compound in a Castrated VCaP Xenograft Mouse Model

| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (%) |

| 0.3 mg/kg | 39[8] |

| 1 mg/kg | 74[8] |

| 3 mg/kg | 109[8] |

Note: Tumor growth inhibition exceeding 100% suggests tumor regression.

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

| Metabolic Stability | ||

| % Remaining after incubation | Mouse Liver Microsomes | 86 |

| Human Liver Microsomes | 44 |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the findings related to this compound, detailed experimental protocols for key assays are provided below. These are based on standard methodologies in the field and reflect the likely procedures used in the discovery of this compound.

EP300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against EP300/CBP.

-

Objective: To measure the IC50 value of this compound against the HAT activity of recombinant EP300 and CBP.

-

Materials:

-

Recombinant human EP300 or CBP (catalytic domain).

-

Histone H3 peptide (e.g., amino acids 1-21) as substrate.

-

[³H]-Acetyl-Coenzyme A as a cofactor.

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

-

This compound, serially diluted in DMSO.

-

P-81 phosphocellulose filter paper.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing HAT assay buffer, recombinant EP300 or CBP enzyme, and the histone H3 peptide substrate in a 96-well plate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding [³H]-Acetyl-CoA.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting the reaction mixture onto P-81 phosphocellulose filter paper.

-

Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

-

Dry the filter paper and place it in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

-

Cellular H3K27ac AlphaLISA Assay

This protocol outlines a homogeneous (no-wash) assay to quantify the levels of H3K27 acetylation in cells following compound treatment.

-

Objective: To measure the ability of this compound to inhibit H3K27 acetylation in a cellular context.

-

Materials:

-

VCaP cells.

-

Cell culture medium and supplements.

-

This compound, serially diluted in DMSO.

-

AlphaLISA H3K27ac detection kit (containing AlphaLISA Acceptor beads conjugated to an anti-H3K27ac antibody, Streptavidin-coated Donor beads, and a biotinylated anti-Histone H3 antibody).

-

Lysis and extraction buffers.

-

384-well white microplates.

-

An EnVision-compatible plate reader.

-

-

Procedure:

-

Seed VCaP cells in a 384-well plate and allow them to adhere overnight.

-

Treat the cells with serially diluted this compound or DMSO for a specified duration (e.g., 24 hours).

-

Lyse the cells directly in the wells by adding the provided lysis buffer, followed by a short incubation.

-

Add the extraction buffer to release histones from the DNA.

-

Add a mixture of the AlphaLISA Acceptor beads and the biotinylated anti-Histone H3 antibody. Incubate to allow for the capture of acetylated histones.

-

Add the Streptavidin-Donor beads and incubate in the dark. The donor beads will bind to the biotinylated antibody, bringing the donor and acceptor beads into proximity if H3K27ac is present.

-

Read the plate on an EnVision reader. Laser excitation at 680 nm will result in a luminescent signal at 615 nm if the beads are in proximity.

-

Calculate the percent inhibition of the H3K27ac signal for each this compound concentration and determine the IC50 value.

-

VCaP Xenograft Mouse Model for In Vivo Efficacy

This protocol describes the establishment of a castrated VCaP xenograft model to evaluate the in vivo anti-tumor activity of this compound.

-

Objective: To assess the dose-dependent anti-tumor efficacy of orally administered this compound.

-

Materials:

-

Male immunodeficient mice (e.g., SCID or NOD/SCID).

-

VCaP cells.

-

Matrigel.

-

Surgical instruments for castration.

-

This compound formulated for oral gavage.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant a suspension of VCaP cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

-

Perform surgical castration on the tumor-bearing mice to create a model of castration-resistant prostate cancer.

-

Once the tumors have regrown and reached a specified size, randomize the mice into treatment groups (vehicle control and different doses of this compound).

-

Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 28-35 days).

-

Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Conclusion

The development of this compound is a testament to the power of structure-based drug design in creating highly potent and selective inhibitors for challenging targets like EP300/CBP. The preclinical data robustly supports its mechanism of action and demonstrates significant anti-tumor efficacy in a relevant in vivo model of castration-resistant prostate cancer. The detailed experimental protocols provided in this guide are intended to support the broader research community in further investigating the role of EP300/CBP in cancer and in the development of next-generation epigenetic therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pcf.org [pcf.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

Preclinical Profile of DS-9300: A Novel EP300/CBP Histone Acetyltransferase Inhibitor for Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for DS-9300, a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP), in the context of prostate cancer. This document summarizes key quantitative findings, outlines plausible experimental methodologies based on established scientific protocols, and visualizes the core signaling pathways and experimental workflows.

Core Data Presentation

The preclinical evaluation of this compound has demonstrated its potential as a therapeutic agent for prostate cancer through both in vitro and in vivo studies. The key quantitative data from these assessments are summarized below for clear comparison.

In Vitro Activity

This compound has shown potent inhibition of EP300/CBP HAT activity and significant anti-proliferative effects in various prostate cancer cell lines.

| Parameter | Value | Cell Line/Target | Description |

| IC50 (EP300) | 28 nM | Enzyme Assay | Concentration of this compound required to inhibit 50% of EP300 histone acetyltransferase activity. |

| IC50 (CBP) | 22 nM | Enzyme Assay | Concentration of this compound required to inhibit 50% of CBP histone acetyltransferase activity. |

| IC50 (H3K27ac) | 50 nM | Cellular Assay | Concentration of this compound required to reduce histone H3 lysine 27 acetylation by 50% in cells, a key marker of EP300/CBP activity. |

| GI50 (VCaP) | 0.6 nM | Cell Viability Assay | Concentration of this compound required to inhibit the growth of the androgen-sensitive VCaP prostate cancer cell line by 50%. |

| GI50 (22Rv1) | 6.5 nM | Cell Viability Assay | Concentration of this compound required to inhibit the growth of the castration-resistant 22Rv1 prostate cancer cell line by 50%. |

| GI50 (LNCaP) | 3.4 nM | Cell Viability Assay | Concentration of this compound required to inhibit the growth of the androgen-sensitive LNCaP prostate cancer cell line by 50%. |

| IC50 (PC3) | 287 nM | Cell Viability Assay | Concentration of this compound required to inhibit 50% of the growth of the androgen-receptor negative PC3 prostate cancer cell line, demonstrating selectivity for AR-positive lines. |

In Vivo Efficacy

In a castration-resistant prostate cancer (CRPC) mouse model using VCaP xenografts, orally administered this compound demonstrated significant dose-dependent antitumor activity.

| Animal Model | Treatment | Dosage | Outcome |

| VCaP Xenograft | This compound (oral, once daily) | 0.3 mg/kg | Dose-dependent antitumor activity. |

| VCaP Xenograft | This compound (oral, once daily) | 1 mg/kg | Dose-dependent antitumor activity. |

| VCaP Xenograft | This compound (oral, once daily) | 3 mg/kg | Potent antitumor effects with no significant body weight loss observed. Also led to a dose-dependent reduction in Prostate-Specific Antigen (PSA) levels.[1] |

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on standard laboratory practices for cancer drug development.

In Vitro HAT Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of this compound on the enzymatic activity of EP300 and CBP.

Objective: To quantify the concentration of this compound required to inhibit 50% of the histone acetyltransferase activity of recombinant EP300 and CBP.

Materials:

-

Recombinant human EP300 and CBP enzymes

-

Histone H3 peptide substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

-

Detection reagent (e.g., fluorescent probe that reacts with free Coenzyme A)

Procedure:

-

A solution of the recombinant HAT enzyme (EP300 or CBP) is prepared in the assay buffer.

-

This compound is serially diluted to a range of concentrations.

-

The enzyme solution is incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The HAT reaction is initiated by the addition of the histone H3 peptide substrate and Acetyl-CoA.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 37°C.

-

The reaction is stopped, and the amount of product (acetylated histone and free Coenzyme A) is quantified. A common method involves a fluorescent probe that reacts with the sulfhydryl group on the free Coenzyme A, generating a fluorescent signal.

-

The signal is read using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Growth Inhibition (GI50) Assay

This assay determines the effectiveness of this compound in suppressing the proliferation of prostate cancer cell lines.

Objective: To determine the concentration of this compound required to inhibit the growth of prostate cancer cell lines by 50%.

Materials:

-

Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, PC3)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics

-

This compound

-

Cell viability reagent (e.g., resazurin-based or ATP-based)

-

96-well cell culture plates

Procedure:

-

Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound is serially diluted in cell culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the cells and replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

-

The cells are incubated with the compound for a specified period, typically 72 hours.

-

After the incubation period, a cell viability reagent is added to each well.

-

The plates are incubated for a further period (e.g., 1-4 hours) to allow for the development of a colorimetric or fluorescent signal, which is proportional to the number of viable cells.

-

The absorbance or fluorescence is measured using a plate reader.

-

The GI50 value is determined by plotting the percentage of cell growth inhibition relative to the vehicle control against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

VCaP Xenograft Mouse Model

This in vivo model is used to assess the antitumor efficacy of this compound in a setting that mimics human castration-resistant prostate cancer.

Objective: To evaluate the dose-dependent antitumor activity and effect on PSA levels of orally administered this compound in a VCaP xenograft mouse model.

Materials:

-

VCaP human prostate cancer cells

-

Immunocompromised male mice (e.g., SCID or nude mice)

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

VCaP cells are harvested and resuspended in a mixture of cell culture medium and Matrigel.

-

A specific number of cells (e.g., 1-5 x 10^6) is subcutaneously injected into the flank of each mouse.

-

The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x length x width²).

-

Once the tumors reach the desired size, the mice are castrated to induce a castration-resistant state.

-

Following castration, when tumors resume growth, the mice are randomized into different treatment groups (vehicle control and different doses of this compound).

-

This compound or vehicle is administered orally once daily.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Blood samples are collected periodically to measure serum PSA levels using an appropriate immunoassay.

-

The study is continued for a predetermined period or until the tumors in the control group reach a specified maximum size.

-

At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., histopathology, biomarker analysis).

-

The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the this compound-treated groups to the vehicle control group.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical assessment of this compound.

Caption: Mechanism of action of this compound in inhibiting tumor growth.

Caption: Workflow for in vitro growth inhibition (GI50) assay.

Caption: Workflow for the in vivo VCaP xenograft study.

Caption: Role of EP300/CBP in androgen receptor signaling.

References

The Role of DS-9300 in Histone H3K27 Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-9300 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CREB-binding protein (CBP).[1] These two enzymes play a critical role in the regulation of gene expression through the acetylation of histone and non-histone proteins. A key substrate of p300/CBP is lysine 27 on histone H3 (H3K27), and the acetylation of this residue is a well-established epigenetic mark associated with active gene transcription. By inhibiting the catalytic activity of p300 and CBP, this compound leads to a reduction in H3K27 acetylation, which in turn modulates the expression of key oncogenes. This mechanism of action has shown significant promise in preclinical models of castration-resistant prostate cancer (CRPC), highlighting this compound as a potential therapeutic agent in this setting. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its preclinical data, and detailed protocols for key experimental assays.

Introduction to Histone Acetylation and the Role of p300/CBP

Histone acetylation is a dynamic post-translational modification that plays a fundamental role in chromatin organization and gene regulation. The addition of an acetyl group to lysine residues on the N-terminal tails of histones, catalyzed by HATs, neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of the transcriptional machinery to the DNA, generally resulting in increased gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure ("heterochromatin") and transcriptional repression.

The paralogous proteins p300 (also known as EP300) and CBP are key HATs that act as transcriptional co-activators for a multitude of signaling pathways involved in cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer.[2][3] One of the most well-characterized functions of p300/CBP is the acetylation of H3K27, a hallmark of active enhancers and promoters.

This compound: A Selective p300/CBP HAT Inhibitor

This compound was identified through a structure-based drug design approach as a highly potent and selective inhibitor of the HAT activity of p300 and CBP.[4][5][6] It exerts its effect by competing for the active site of the enzyme, thereby preventing the transfer of an acetyl group from acetyl-CoA to histone substrates.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic HAT domain of p300 and CBP. This leads to a dose-dependent decrease in the levels of H3K27 acetylation within cancer cells. The reduction of this key activating histone mark at the regulatory regions of oncogenes, such as those driven by the androgen receptor (AR) and c-MYC in prostate cancer, results in the downregulation of their expression and subsequent inhibition of tumor cell growth and proliferation.[7]

Preclinical Data Summary

The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as an anti-cancer agent.

In Vitro Potency and Selectivity

This compound exhibits potent inhibition of both p300 and CBP HAT activity with low nanomolar IC50 values. It also demonstrates potent growth inhibition in androgen receptor-positive prostate cancer cell lines.

| Parameter | Value | Reference |

| p300 IC50 | 28 nM | [8] |

| CBP IC50 | 22 nM | [8] |

| H3K27ac Cellular IC50 | 50 nM | [8] |

| VCaP GI50 | 0.6 nM | |

| 22Rv1 GI50 | 6.5 nM | |

| LNCaP GI50 | 3.4 nM | |

| PC3 IC50 | 287 nM |

In Vitro DMPK Properties

This compound has shown favorable metabolic stability in liver microsomes.

| Species | % Remaining | Reference |

| Mouse Liver Microsomes | 86% | [8] |

| Human Liver Microsomes | 44% | [8] |

In Vivo Efficacy

Oral administration of this compound demonstrated dose-dependent antitumor activity in a VCaP xenograft mouse model of castration-resistant prostate cancer, with no significant body weight loss observed. This anti-tumor activity correlated with a dose-dependent reduction in prostate-specific antigen (PSA) levels.

| Dose (mg/kg, once daily) | Tumor Growth Inhibition | Reference |

| 0.3 | Dose-dependent | |

| 1 | Dose-dependent | |

| 3 | Dose-dependent |

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on p300/CBP.

Materials:

-

Recombinant human p300 or CBP enzyme

-

Core histones (e.g., from calf thymus)

-

[3H]-Acetyl-CoA

-

This compound

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Filter paper (e.g., P81 phosphocellulose paper)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing HAT assay buffer, recombinant p300/CBP enzyme, and varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding core histones and [3H]-Acetyl-CoA.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.

-

Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.

-

Allow the filter paper to dry completely.

-

Place the filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for Histone H3K27 Acetylation

This protocol is for assessing the cellular activity of this compound by measuring the levels of H3K27 acetylation in treated cells.

Materials:

-

Prostate cancer cell line (e.g., VCaP)

-

This compound

-

Cell lysis buffer and acid extraction reagents

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-H3K27 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed and culture prostate cancer cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

Harvest the cells and perform histone extraction, typically using an acid extraction method.

-

Quantify the protein concentration of the histone extracts using a BCA assay.

-

Prepare protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-acetyl-H3K27 and anti-total H3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal to determine the relative change in acetylation.

Prostate Cancer Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

References

- 1. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Is histone acetylation the most important physiological function for CBP and p300? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]

- 6. youtube.com [youtube.com]

- 7. Targeting the p300/CBP Axis in Lethal Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]

DS-9300: A Deep Dive into its Selectivity Profile Against Histone Acetyltransferase (HAT) Family Members

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-9300 is a potent and orally bioavailable small molecule inhibitor of the closely related histone acetyltransferases (HATs), p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP).[1][2] These enzymes are critical transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer. This compound was identified through a structure-based drug design approach and has demonstrated promising anti-tumor efficacy, particularly in models of castration-resistant prostate cancer (CRPC).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound against HAT family members, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Selectivity and Potency of this compound

The inhibitory activity of this compound has been quantified against its primary targets, p300 and CBP, and in cellular assays measuring the acetylation of their downstream target, histone H3 at lysine 27 (H3K27), as well as its anti-proliferative effects in various cancer cell lines.

| Target/Assay | IC50/GI50 (nM) | Notes |

| Biochemical Assays | ||

| p300 (EP300) | 28 | [1] |

| CBP | 22 | [1] |

| Cellular Assays | ||

| H3K27 Acetylation (H3K27ac) | 50 | [1] |

| VCaP (prostate cancer cell line) | 0.6 | [1] |

| 22Rv1 (prostate cancer cell line) | 6.5 | [1] |

| LNCaP (prostate cancer cell line) | 3.4 | [1] |

| PC3 (prostate cancer cell line) | 287 | [1] |

While comprehensive quantitative data for this compound against a broad panel of other HAT family members (e.g., from the GNAT and MYST families) is not extensively available in the public domain, reports indicate that this compound exhibits high selectivity for p300/CBP. For instance, other HATs such as PCAF (a member of the GNAT family) and Myst3 (a member of the MYST family) are not significantly inhibited by similar compounds, suggesting a favorable selectivity profile for this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the selectivity and activity of HAT inhibitors like this compound.

In Vitro Radiometric Histone Acetyltransferase (HAT) Assay

This biochemical assay directly measures the enzymatic activity of p300/CBP and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human p300 or CBP enzyme

-

Histone H3 or H4 peptide substrate

-

[3H]-Acetyl Coenzyme A ([3H]-Acetyl-CoA)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the recombinant p300 or CBP enzyme.

-

Add this compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding [3H]-Acetyl-CoA.

-

Incubate the reaction for a specific time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-Acetyl-CoA.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated [3H] using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Cellular H3K27 Acetylation

This cell-based assay is used to confirm the on-target effect of this compound by measuring the levels of H3K27 acetylation in cells.

Materials:

-

Cancer cell lines (e.g., VCaP)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-H3K27 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cancer cells to a desired confluency.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Harvest the cells and lyse them using a suitable lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-H3K27 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Quantify the band intensities to determine the dose-dependent effect of this compound on H3K27 acetylation.

Mandatory Visualizations

Signaling Pathway: p300/CBP in Androgen Receptor Signaling

The following diagram illustrates the pivotal role of p300/CBP as co-activators in the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer. This compound inhibits the HAT activity of p300/CBP, thereby disrupting this oncogenic signaling cascade.

Caption: p300/CBP in Androgen Receptor Signaling Pathway.

Experimental Workflow: Characterization of a Selective HAT Inhibitor

The following diagram outlines a typical experimental workflow for the identification and characterization of a selective HAT inhibitor like this compound.

Caption: Experimental Workflow for HAT Inhibitor Characterization.

References

Navigating Novel Therapeutic Avenues in Castration-Resistant Prostate Cancer: A Technical Overview of DS-7300 and DS-9300

In Vitro Activity of DS-9300 in AR-Positive Prostate Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the in vitro activity of DS-9300, a novel small molecule inhibitor, in androgen receptor (AR)-positive prostate cancer cells. The document outlines the core mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective orally available inhibitor of the histone acetyltransferases (HATs) E1A binding protein (EP300) and CREB binding protein (CBP)[1]. In AR-positive prostate cancer, EP300 and CBP act as transcriptional coactivators for the androgen receptor. By acetylating histones and the AR itself, they play a crucial role in the transcription of AR target genes that drive tumor cell growth and proliferation. This compound competitively inhibits the catalytic activity of EP300 and CBP, thereby preventing histone acetylation and suppressing the AR signaling pathway. This leads to a reduction in the expression of key AR-regulated genes, such as Prostate-Specific Antigen (PSA), and ultimately inhibits the growth of AR-positive prostate cancer cells.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated across multiple prostate cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, demonstrating the compound's potency and selectivity.

Table 1: this compound IC50 Values for Target Enzymes

| Target Enzyme | IC50 (nM) |

| EP300 | 28 |

| CBP | 22 |

Data sourced from publicly available research.[1]

Table 2: this compound GI50 Values in Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor Status | GI50 (nM) |

| VCaP | Positive | 0.6 |

| 22Rv1 | Positive | 6.5 |

| LNCaP | Positive | 3.4 |

| PC3 | Negative | 287 |

Data sourced from publicly available research.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the androgen receptor and the mechanism of inhibition by this compound.

References

Technical Guide: The Effect of DS-7300 (Ifetroplen Vedotin) on Prostate-Specific Antigen (PSA) Levels in Metastatic Castration-Resistant Prostate Cancer

Disclaimer: Publicly available information on an investigational drug designated "DS-9300" is not available at this time. This document focuses on DS-7300 (ifetroplen vedotin) , an investigational antibody-drug conjugate with a similar nomenclature that has demonstrated effects on Prostate-Specific Antigen (PSA) levels in clinical trials for metastatic castration-resistant prostate cancer (mCRPC). It is presumed that this is the agent of interest for the intended audience of researchers, scientists, and drug development professionals.

Introduction

Prostate-Specific Antigen (PSA) is a key biomarker used for the screening, diagnosis, and monitoring of prostate cancer.[1][2][3][4][5][6] A rise in PSA levels following initial treatment can indicate disease recurrence or progression.[4][7] In the context of metastatic castration-resistant prostate cancer (mCRPC), where the disease progresses despite androgen deprivation therapy, a reduction in PSA levels is a critical indicator of therapeutic response.

DS-7300 is an investigational antibody-drug conjugate (ADC) that targets B7-H3, a protein that is overexpressed in various cancers, including prostate cancer.[8] This technical guide provides an in-depth overview of the available data on the effect of DS-7300 on PSA levels, its mechanism of action, and the methodologies of the key clinical studies.

Mechanism of Action of DS-7300

DS-7300 is comprised of a humanized anti-B7-H3 monoclonal antibody linked to a topoisomerase I inhibitor payload, an exatecan derivative. The proposed mechanism of action involves the antibody component of DS-7300 binding to the B7-H3 protein on the surface of cancer cells. Following binding, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing the cytotoxic payload. This payload then induces DNA damage and apoptosis in the cancer cell.

Clinical Trial Data on PSA Levels

Preliminary results from a phase 1/2 multicenter study (NCT04145622) of DS-7300 in patients with advanced solid tumors included a subgroup of patients with mCRPC.[8] The study reported encouraging preliminary efficacy data, including improvements in PSA levels.[8]

Table 1: Summary of Clinical Trial Findings for DS-7300 in mCRPC

| Clinical Trial Identifier | Phase | Patient Population | Key Findings Related to PSA |

| NCT04145622 | 1/2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Preliminary data indicate improvements in prostate-specific antigen (PSA).[8] |

Note: Specific quantitative data on the percentage of PSA decline or PSA response rates have not been publicly released in the referenced abstract.

Experimental Protocols

The following outlines the general methodology for the phase 1/2 clinical trial of DS-7300 based on the available information.[8]

4.1 Study Design

The study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).[8] DS-7300 was administered intravenously every 3 weeks.[8]

4.2 Patient Population

Patients enrolled in the mCRPC subset were heavily pretreated, with a median of 6.0 prior lines of therapy in Part 1 and 5.0 in Part 2.[8] The age of enrolled patients ranged from 44 to 82 years.[8]

4.3 Efficacy Assessment

Efficacy was assessed through various measures, including RECIST responses and monitoring of PSA levels.[8] The preliminary data indicated improvements in PSA, suggesting a biological effect of DS-7300 on prostate cancer cells.[8]

Androgen Receptor Signaling Context

While DS-7300 does not directly target the androgen receptor (AR), its activity in mCRPC is relevant to the AR signaling pathway. In mCRPC, cancer progression is often driven by restored AR signaling despite low levels of androgens.[9] Therapies that can effectively kill prostate cancer cells independent of the AR axis are of significant interest.

Conclusion

The investigational antibody-drug conjugate DS-7300 has demonstrated preliminary signs of clinical activity in heavily pretreated patients with metastatic castration-resistant prostate cancer, including reported improvements in PSA levels.[8] The mechanism of action, targeting the B7-H3 protein overexpressed on cancer cells to deliver a potent cytotoxic payload, represents a promising therapeutic strategy. As more mature data from ongoing clinical trials become available, a more quantitative understanding of the effect of DS-7300 on PSA kinetics and its overall clinical benefit will be elucidated. This will be crucial for positioning DS-7300 in the treatment landscape for advanced prostate cancer.

References

- 1. PSA Test for Prostate Cancer | ZERO Prostate Cancer [zerocancer.org]

- 2. Prostate-specific antigen (PSA) levels by age: What to know | MD Anderson Cancer Center [mdanderson.org]

- 3. Prostate-Specific Antigen (PSA) Levels by Age [healthline.com]

- 4. Prostate-Specific Antigen (PSA) Test - NCI [cancer.gov]

- 5. Emerging tools for the early detection of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Following PSA Levels During and After Prostate Cancer Treatment | American Cancer Society [cancer.org]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. PSA-targeted Alpha-, Beta- and Positron Emitting Immuno-Theranostics in Murine Prostate Cancer Models and Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DS-9300 in Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-9300 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CBP (CREB-binding protein). These enzymes are critical co-activators in various cellular processes, including the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer.[1][2][3] This document provides detailed protocols for in vitro studies to evaluate the activity of this compound, focusing on its effects on cell viability and target engagement in prostate cancer cell lines.

Introduction

Histone acetyltransferases (HATs) play a crucial role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine residues on histone and non-histone proteins. This acetylation is generally associated with a more open chromatin structure, facilitating gene transcription. The homologous proteins p300 and CBP are key HATs that regulate the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis. In prostate cancer, p300/CBP are known to be co-activators of the androgen receptor (AR), and their inhibition presents a promising therapeutic strategy.[2][4] this compound has been identified as a potent inhibitor of both p300 and CBP.[1] These application notes provide standardized protocols for investigating the in vitro efficacy and mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (p300) | 28 nM | Enzyme Assay | [1] |

| IC50 (CBP) | 22 nM | Enzyme Assay | [1] |

| IC50 (H3K27ac) | 50 nM | Cellular Assay | [1] |

| GI50 | 0.6 nM | VCaP (AR-positive) | [1] |

| GI50 | 6.5 nM | 22Rv1 (AR-positive) | [1] |

| GI50 | 3.4 nM | LNCaP (AR-positive) | [1] |

| IC50 | 287 nM | PC3 (AR-negative) | [1] |

Metabolic Stability of this compound

| Species | Microsomal Stability | Remaining Compound (%) | Reference |

| Mouse | Liver Microsomes | 86% | [1] |

| Human | Liver Microsomes | 44% | [1] |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound in prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, 22Rv1, LNCaP, PC3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours.

-

-

MTS/MTT Addition and Measurement:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.[5]

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control).

-

Normalize the data to the vehicle control (100% viability).

-

Plot the cell viability against the log concentration of this compound and determine the GI50 value using non-linear regression analysis.

-

Western Blot for Histone Acetylation

This protocol is used to confirm the target engagement of this compound by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac).

Materials:

-

Prostate cancer cell lines

-

This compound (dissolved in DMSO)

-

6-well plates

-

Histone extraction buffer

-

BCA protein assay kit

-

SDS-PAGE gels (15%)

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-H3K27, anti-total H3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment and Histone Extraction:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for 4-24 hours.

-

Wash cells with ice-cold PBS and perform histone extraction using an acid extraction method.[6]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the histone extracts using a BCA assay.

-

Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]

-

-

SDS-PAGE and Western Blotting:

-

Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[6]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[6]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST and add ECL detection reagent.

-

Visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.

-

Visualizations

Signaling Pathway of this compound in Prostate Cancer

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBP/p300, a promising therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 2.3 |. Cell viability assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. news-medical.net [news-medical.net]

Application Notes and Protocols for DS-9300 in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on DS-9300, a potent and orally bioavailable inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. The following protocols and data are intended to guide the design of in vivo studies for researchers investigating the therapeutic potential of this compound in oncology, particularly in castration-resistant prostate cancer (CRPC).

Mechanism of Action

This compound is a small molecule inhibitor that targets the catalytic activity of two closely related histone acetyltransferases, E1A binding protein (EP300) and CREB binding protein (CBP).[1] These enzymes play a critical role in the regulation of gene expression by acetylating histone and non-histone proteins, including the androgen receptor (AR), which is a key driver of prostate cancer. By inhibiting EP300/CBP, this compound can modulate the expression of AR-regulated genes, leading to anti-tumor activity in AR-dependent prostate cancer models.[1]

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting prostate tumor growth.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | Assay | IC50 / GI50 (nM) |

| EP300 | Biochemical Assay | 28 |

| CBP | Biochemical Assay | 22 |

| H3K27ac | Cellular Assay | 50 |

| VCaP (AR-positive) | Cell Proliferation | 0.6 (GI50) |

| 22Rv1 (AR-positive) | Cell Proliferation | 6.5 (GI50) |

| LNCaP (AR-positive) | Cell Proliferation | 3.4 (GI50) |

| PC3 (AR-negative) | Cell Proliferation | 287 (IC50) |

Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Mouse Model [1]

| Dosage (mg/kg, once daily, oral) | Anti-tumor Activity | Prostate-Specific Antigen (PSA) Levels | Body Weight Loss |

| 0.3 | Dose-dependent | Dose-dependent reduction | No significant loss |

| 1 | Dose-dependent | Dose-dependent reduction | No significant loss |

| 3 | Dose-dependent | Dose-dependent reduction | No significant loss |

Experimental Protocols

Protocol 1: In Vivo Anti-tumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a prostate cancer xenograft model, based on the study referenced.[1]

1. Cell Culture and Implantation:

- Culture VCaP cells in appropriate media and conditions.

- Harvest cells and resuspend in a suitable matrix (e.g., Matrigel) at the desired concentration.

- Subcutaneously implant the VCaP cells into the flank of immunocompromised mice (e.g., NOD/SCID or similar).

- Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

2. Animal Randomization and Dosing:

- Randomize mice with established tumors into vehicle control and treatment groups.

- Prepare this compound in a suitable vehicle for oral administration.

- Administer this compound or vehicle orally, once daily, at the desired dose levels (e.g., 0.3, 1, and 3 mg/kg).

3. Monitoring and Endpoints:

- Measure tumor volume and body weight regularly (e.g., twice weekly).

- Collect blood samples at specified time points to measure serum PSA levels.

- At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).

4. Data Analysis:

- Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

- Analyze the correlation between this compound dose, tumor growth, and PSA levels.

- Assess tolerability by monitoring body weight changes.

Experimental Workflow

Caption: Workflow for an in vivo xenograft study of this compound.

References

Application Notes and Protocols for DS-9300 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-9300 is a highly potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (E1A binding protein p300) and its paralog CBP (CREB-binding protein).[1] These enzymes play a critical role in regulating gene expression by acetylating histone and non-histone proteins, making them attractive therapeutic targets in oncology.[2][3][4][5] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in prostate cancer.[2] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with its mechanism of action and relevant cellular activity data.

This compound Properties and Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of the EP300/CBP HATs.[1] This inhibition leads to a reduction in the acetylation of histone H3 at lysine 27 (H3K27ac), a key epigenetic mark associated with active gene transcription.[2][4][5] By decreasing H3K27ac levels, this compound can modulate the expression of genes involved in cancer cell proliferation and survival.

Signaling Pathway of this compound

References

- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Histone acetylation by p300 is involved in CREB-mediated transcription on chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Measuring DS-9300 IC50 and GI50 Values

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-9300 is a potent and orally bioavailable small-molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CREB-binding protein (CBP).[1] These two proteins are critical co-activators of transcription factors, including the androgen receptor (AR), which plays a pivotal role in the progression of prostate cancer.[1][2][3] By inhibiting the catalytic activity of p300 and CBP, this compound disrupts AR-mediated gene transcription, leading to reduced proliferation of cancer cells. These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) of this compound in cancer cell lines.

Mechanism of Action and Signaling Pathway

p300 and CBP are key regulators of gene expression through their intrinsic HAT activity, which involves the transfer of an acetyl group to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that allows for the binding of transcription factors and the initiation of gene transcription. In prostate cancer, p300 and CBP are co-activators of the androgen receptor (AR).[1][2] Upon binding of androgens, the AR translocates to the nucleus and, in concert with co-activators like p300/CBP, initiates the transcription of genes that drive tumor growth and survival. This compound inhibits the HAT activity of p300/CBP, thereby preventing histone acetylation and the subsequent transcription of AR target genes.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound against its targets and in various prostate cancer cell lines.